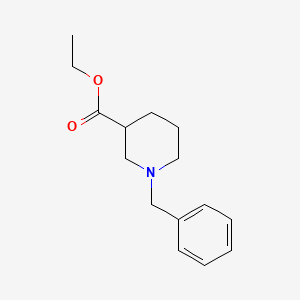

Ethyl 1-benzylpiperidine-3-carboxylate

Description

BenchChem offers high-quality Ethyl 1-benzylpiperidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-benzylpiperidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-benzylpiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-2-18-15(17)14-9-6-10-16(12-14)11-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMAVYOAEITWFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371313 | |

| Record name | ethyl 1-benzylpiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72551-53-2 | |

| Record name | ethyl 1-benzylpiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 1-benzylpiperidine-3-carboxylate chemical properties

An In-depth Technical Guide to Ethyl 1-benzylpiperidine-3-carboxylate

Introduction

Ethyl 1-benzylpiperidine-3-carboxylate, identified by CAS Number 72551-53-2, is a substituted piperidine derivative of significant interest in medicinal chemistry and synthetic research.[1] As a key structural motif, the piperidine ring is a prevalent scaffold in numerous FDA-approved drugs and biologically active compounds, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of Ethyl 1-benzylpiperidine-3-carboxylate, offering field-proven insights for researchers, scientists, and professionals in drug development. The N-benzyl group serves as a common protecting group and a synthetic handle, while the ethyl ester at the 3-position provides a versatile site for further chemical modification, making this compound a valuable building block for creating diverse molecular libraries.

Chemical Identity and Physicochemical Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application in research. These properties dictate the conditions required for its handling, storage, and use in chemical reactions. The key identifiers and physicochemical data for Ethyl 1-benzylpiperidine-3-carboxylate are summarized below.

| Property | Value | Reference |

| IUPAC Name | Ethyl 1-benzylpiperidine-3-carboxylate | N/A |

| Synonyms | Ethyl 1-Benzyl-Piperidine-3-Carboxylate | [2] |

| CAS Number | 72551-53-2 | [1] |

| Molecular Formula | C₁₅H₂₁NO₂ | [1] |

| Molecular Weight | 247.34 g/mol | [1] |

| Appearance | Colourless liquid | [2] |

| Boiling Point | 125-128°C (at 2 mmHg) | [2] |

| Density | 1.075 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 7.98 ± 0.10 (Predicted) | [2] |

Synthesis and Manufacturing

The most direct and industrially scalable synthesis of Ethyl 1-benzylpiperidine-3-carboxylate involves the N-alkylation of a readily available precursor, Ethyl piperidine-3-carboxylate (commonly known as ethyl nipecotate). This reaction is a classic example of nucleophilic substitution, where the secondary amine of the piperidine ring attacks an electrophilic benzylating agent.

The choice of a moderately weak base, such as potassium carbonate, is crucial. It is strong enough to neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion, but not so strong as to promote side reactions like ester hydrolysis. Toluene is an effective solvent as it allows for heating to reflux, increasing the reaction rate, and is relatively easy to remove post-reaction.[3] This methodology is well-established and analogous to the synthesis of the isomeric Ethyl 1-benzylpiperidine-4-carboxylate, demonstrating its reliability.[3]

Caption: Synthesis workflow for Ethyl 1-benzylpiperidine-3-carboxylate.

Experimental Protocol: Synthesis via N-Alkylation

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl piperidine-3-carboxylate (1.0 eq), potassium carbonate (1.5 eq), and toluene (approx. 5 mL per gram of starting amine).

-

Reagent Addition: While stirring the suspension, add benzyl chloride (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

-

Workup (Aqueous): Cool the mixture to room temperature. Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic (toluene) layer. Extract the aqueous layer twice more with toluene or ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then with a saturated brine solution to remove residual inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Purification: The resulting crude oil can be purified by vacuum distillation to yield the final product as a colorless liquid.[2]

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are critical. The following data represent the expected spectroscopic signatures for this molecule based on its structure.

| Technique | Expected Characteristics |

| ¹H-NMR | ~7.2-7.4 ppm: Multiplet, 5H (aromatic protons of benzyl group).~3.5 ppm: Singlet, 2H (benzylic -CH₂- protons).~4.1 ppm: Quartet, 2H (ester -O-CH₂-CH₃).~1.5-3.0 ppm: Series of complex multiplets, 9H (piperidine ring protons).~1.2 ppm: Triplet, 3H (ester -O-CH₂-CH₃). |

| ¹³C-NMR | ~173 ppm: Ester carbonyl (C=O).~138 ppm: Quaternary aromatic carbon.~127-129 ppm: Aromatic CH carbons.~63 ppm: Benzylic carbon (-CH₂-Ph).~60 ppm: Ester O-CH₂ carbon.~45-55 ppm: Piperidine ring carbons.~14 ppm: Ester methyl carbon. |

| IR (Infrared) | ~3000-2800 cm⁻¹: C-H stretching (aliphatic and aromatic).~1735 cm⁻¹: Strong C=O stretching (ester carbonyl).~1600, 1495, 1450 cm⁻¹: C=C stretching (aromatic ring).~1200-1100 cm⁻¹: C-O stretching (ester). |

| MS (Mass Spec) | [M+H]⁺: Calculated m/z = 248.1645 for C₁₅H₂₂NO₂⁺. The primary fragmentation would likely involve the loss of the ethoxy group (-OC₂H₅) or cleavage of the benzyl group. |

Reactivity and Chemical Behavior

The utility of Ethyl 1-benzylpiperidine-3-carboxylate as a synthetic intermediate stems from its distinct reactive sites, which allow for selective chemical transformations.

Sources

An In-Depth Technical Guide to the Synthesis of Ethyl 1-benzylpiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 1-benzylpiperidine-3-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized as a precursor for the synthesis of complex pharmaceutical agents. Its piperidine core, substituted at the N1 and C3 positions, offers a versatile scaffold for developing novel therapeutics. This guide provides a comprehensive overview of the most efficient and reliable method for its synthesis: one-pot reductive amination. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven, step-by-step experimental protocol, and detail the necessary analytical techniques for product characterization, ensuring scientific rigor and reproducibility.

Introduction

The synthesis of substituted piperidines is a cornerstone of modern drug discovery. The piperidine motif is prevalent in numerous FDA-approved drugs due to its favorable pharmacokinetic properties, including improved solubility and metabolic stability. Ethyl 1-benzylpiperidine-3-carboxylate, specifically, serves as a crucial intermediate. The benzyl group provides a stable, yet removable, protecting group for the piperidine nitrogen, while the ethyl ester at the C3 position allows for a wide range of subsequent chemical modifications. This guide focuses on the direct, one-pot reductive amination of ethyl nipecotate with benzaldehyde, a strategy prized for its high efficiency, operational simplicity, and mild reaction conditions.

Synthetic Strategy: Reductive Amination

The most direct and widely adopted method for preparing Ethyl 1-benzylpiperidine-3-carboxylate is the reductive amination between ethyl piperidine-3-carboxylate (ethyl nipecotate) and benzaldehyde. This one-pot reaction proceeds in two key stages:

-

Iminium Ion Formation: The secondary amine of the ethyl nipecotate nucleophilically attacks the carbonyl carbon of benzaldehyde. This is followed by dehydration to form a transient iminium ion.

-

In Situ Reduction: A hydride-based reducing agent, added to the same reaction vessel, selectively reduces the iminium ion to the corresponding tertiary amine, yielding the final product.

Causality Behind Reagent Selection

Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃)

The choice of reducing agent is critical for the success of a one-pot reductive amination. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation for several key reasons[1][2]:

-

Enhanced Selectivity: STAB is a milder reducing agent than alternatives like sodium borohydride (NaBH₄). It reacts much faster with the protonated iminium ion intermediate than with the starting aldehyde[3]. This selectivity prevents the wasteful consumption of the reducing agent and the formation of benzyl alcohol as a byproduct.

-

Mild Reaction Conditions: The reaction proceeds efficiently at room temperature and does not require acidic catalysts when using aldehydes, which helps to preserve acid-sensitive functional groups[1].

-

Improved Safety Profile: Unlike sodium cyanoborohydride (NaBH₃CN), STAB is non-toxic and does not release hazardous cyanide gas, making it a safer and more environmentally benign option[3].

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Aprotic solvents like DCM or DCE are preferred for this reaction. They are excellent at solubilizing the reactants and do not react with the hydride reagent, unlike protic solvents such as methanol[1].

Reaction Mechanism and Workflow

The overall synthetic pathway is a streamlined and efficient process, transforming readily available starting materials into the desired product in a single synthetic operation.

Sources

An In-Depth Technical Guide to Ethyl 1-benzylpiperidine-3-carboxylate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 1-benzylpiperidine-3-carboxylate, a key heterocyclic building block in medicinal chemistry. We will delve into its molecular structure, stereochemistry, and the physicochemical properties that make it a valuable intermediate in the synthesis of complex pharmaceutical agents. This document moves beyond a simple recitation of facts to provide expert insights into its synthesis, characterization, and the strategic rationale for its application in drug discovery, particularly in the development of central nervous system (CNS) agents.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and the ability of the nitrogen atom to be functionalized make it a versatile template for designing molecules that can interact with a wide range of biological targets. The introduction of a benzyl group on the nitrogen atom, as seen in Ethyl 1-benzylpiperidine-3-carboxylate, further enhances its utility by introducing aromatic interactions and modulating the compound's lipophilicity and metabolic stability.[3]

Molecular Structure and Physicochemical Properties

Ethyl 1-benzylpiperidine-3-carboxylate possesses a chiral center at the C3 position of the piperidine ring, meaning it can exist as two enantiomers, (R)- and (S)-Ethyl 1-benzylpiperidine-3-carboxylate. The stereochemistry at this position is often crucial for biological activity, as enantiomers can exhibit different pharmacological and toxicological profiles.

The core structure consists of a piperidine ring N-substituted with a benzyl group and an ethyl carboxylate group at the 3-position. The benzyl group provides a site for potential π-π stacking interactions with biological targets, while the ethyl ester can act as a hydrogen bond acceptor or be hydrolyzed in vivo to the corresponding carboxylic acid, which can serve as a key recognition element for certain receptors.

Table 1: Physicochemical Properties of Ethyl 1-benzylpiperidine-3-carboxylate

| Property | Value | Source |

| CAS Number | 72551-53-2 | [4] |

| Molecular Formula | C₁₅H₂₁NO₂ | [4] |

| Molecular Weight | 247.34 g/mol | [4] |

| Appearance | Colorless to light red clear liquid | [5] |

| Boiling Point | 122 °C at 0.5 mmHg | [5] |

| Density | 1.037 g/mL at 25 °C | [5] |

| Refractive Index | 1.5120-1.5160 | [5] |

Synthesis of Ethyl 1-benzylpiperidine-3-carboxylate: A Strategic Approach

The synthesis of Ethyl 1-benzylpiperidine-3-carboxylate can be approached through several strategic routes. A common and efficient method involves the N-alkylation of a pre-existing piperidine-3-carboxylate scaffold, namely ethyl nipecotate.

Rationale for the Synthetic Route

The chosen synthetic pathway, N-benzylation of ethyl nipecotate, is favored for its straightforward nature and the ready availability of the starting materials. Ethyl nipecotate serves as a readily accessible precursor containing the required piperidine-3-carboxylate core.[6] Benzyl bromide is an effective and commonly used benzylating agent. The use of a mild base is crucial to deprotonate the secondary amine of the piperidine ring, facilitating the nucleophilic attack on the benzyl bromide without promoting side reactions.

Detailed Experimental Protocol

Materials:

-

Ethyl nipecotate (1 equivalent)

-

Benzyl bromide (1.1 equivalents)

-

Potassium carbonate (K₂CO₃, 2 equivalents)

-

Anhydrous acetonitrile (solvent)

-

Ethyl acetate (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of ethyl nipecotate in anhydrous acetonitrile, add potassium carbonate.

-

Slowly add benzyl bromide to the suspension at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel or by fractional distillation under reduced pressure to afford pure Ethyl 1-benzylpiperidine-3-carboxylate.

Spectroscopic Characterization and Analysis

Rigorous characterization is essential to confirm the structure and purity of the synthesized Ethyl 1-benzylpiperidine-3-carboxylate. The following is a guide to the expected spectroscopic data.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information about the proton environment in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic (C₆H₅) | ~7.2-7.4 | Multiplet | 5H | Benzyl aromatic protons |

| Benzylic (CH₂) | ~3.5-3.6 | Singlet | 2H | N-CH₂-Ph |

| Ester (OCH₂CH₃) | ~4.1-4.2 | Quartet | 2H | -O-CH₂-CH₃ |

| Piperidine (CH) | ~2.8-3.0 | Multiplet | 1H | C3-H |

| Piperidine (CH₂) | ~1.5-2.9 | Multiplets | 8H | Piperidine ring protons |

| Ester (OCH₂CH₃) | ~1.2-1.3 | Triplet | 3H | -O-CH₂-CH₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Chemical Shift (δ, ppm) |

| Ester Carbonyl (C=O) | ~173-175 |

| Aromatic (C₆H₅) | ~127-138 |

| Benzylic (CH₂) | ~63-65 |

| Ester (OCH₂) | ~60-62 |

| Piperidine (CH) | ~40-42 |

| Piperidine (CH₂) | ~24-55 |

| Ester (CH₃) | ~14-15 |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For Ethyl 1-benzylpiperidine-3-carboxylate, Electron Ionization (EI) would likely show a molecular ion peak ([M]⁺) at m/z 247. A prominent fragment would be the tropylium ion at m/z 91, resulting from the cleavage of the benzyl group.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Table 4: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (Ester) | ~1730-1750 | Strong, sharp absorption |

| C-H (Aromatic) | ~3000-3100 | Medium to weak absorptions |

| C-H (Aliphatic) | ~2800-3000 | Medium to strong absorptions |

| C-O (Ester) | ~1150-1250 | Strong absorption |

Applications in Drug Development: A Case Study in Opioid Synthesis

Ethyl 1-benzylpiperidine-3-carboxylate and its structural isomers are pivotal intermediates in the synthesis of potent analgesics, particularly fentanyl and its analogs.[1][3] The N-benzylpiperidine core is a key pharmacophore that imparts affinity for opioid receptors.

Role as a Precursor to Fentanyl Analogs

While not a direct precursor to fentanyl itself, the structurally related Ethyl 1-benzyl-4-anilinopiperidine-4-carboxylate is a key intermediate in the synthesis of highly potent opioids like Carfentanil.[7][8] The synthesis of these complex molecules often involves the initial construction of a functionalized N-benzylpiperidine core, followed by further modifications. The ethyl ester at the 3- or 4-position can be manipulated to introduce other functionalities or can be a key part of the final pharmacophore.

The N-benzyl group serves a dual purpose in these syntheses. It acts as a protecting group for the piperidine nitrogen during certain reaction steps and is also a crucial structural element for opioid receptor binding in the final drug molecule.[3]

Conclusion and Future Perspectives

Ethyl 1-benzylpiperidine-3-carboxylate is a foundational building block in modern medicinal chemistry. Its synthesis is well-established, and its structural features offer a versatile platform for the development of novel therapeutics. The N-benzylpiperidine motif, in particular, continues to be a focus of research in the design of CNS-active agents, including analgesics, antipsychotics, and treatments for neurodegenerative diseases. As our understanding of receptor pharmacology deepens, the strategic use of chiral piperidine scaffolds like Ethyl 1-benzylpiperidine-3-carboxylate will undoubtedly lead to the discovery of more potent and selective drugs with improved therapeutic profiles.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

PubChem. (n.d.). Ethyl 1-benzylpiperidine-4-carboxylate. Retrieved from [Link]

-

Fentanyl Analogs. (n.d.). In Wikipedia. Retrieved from [Link]

-

Fentanyl. (n.d.). In Wikipedia. Retrieved from [Link]

-

United States Sentencing Commission. (2017). Public Hearing on Fentanyl, Fentanyl Analogues, and Synthetic Cannabinoids. [Link]

-

Gaonkar, S. L., Nadaf, Y. F., Bilehal, D., & Shetty, N. S. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Asian Journal of Chemistry, 29(9), 1999-2002. [Link]

-

van der Meulen, N. P., van der Walt, T. N., & van der Merwe, M. J. (2011). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 16(12), 10178–10186. [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

- Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

-

Li, Z.-Z., et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic Chemistry, 153, 107921. [Link]

-

Eyup, A., et al. (2016). Synthesis of Carfentanil Amide Opioids Using the Ugi Multicomponent Reaction. ACS Medicinal Chemistry Letters, 7(12), 1141–1145. [Link]

-

Walz, A. J., et al. (2013). Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil. Tetrahedron Letters, 54(50), 6984-6986. [Link]

-

ResearchGate. (n.d.). Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. Retrieved from [Link]

-

Sharma, A., Sharma, M., & Bharate, S. B. (2024). The N‐benzyl piperidine (N‐BP) moiety in drug discovery. ChemMedChem. [Link]

-

Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. [Link]

-

Li, Z.-Z., et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic Chemistry, 153, 107921. [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

ResearchGate. (n.d.). FTIR spectra of compound 3. [Link]

-

Asian Journal of Research in Chemistry. (n.d.). Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. [Link]

-

Organic Syntheses. (n.d.). Preparation of Ethyl 1-Benzyl-4-Fluoropiperidine-4-Carboxylate. [Link]

-

Li, Z.-Z., et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic Chemistry, 153, 107921. [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Supporting Information. (n.d.). An Integrated Console for Capsule-Based, Fully Automated Organic Synthesis. [Link]

-

Chemical Sources. (n.d.). Ethyl 1-Benzylpiperidine-3-carboxylate manufacturers and suppliers in india. [Link]

-

Drug Enforcement Administration. (n.d.). New Trends in the Illicit Manufacture of Synthetic Drugs. [Link]

-

NIST. (n.d.). 1-Methylpiperidine-3-carboxylic acid ethyl ester. [Link]

Sources

- 1. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. List of fentanyl analogues - Wikipedia [en.wikipedia.org]

- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate technical grade 52763-21-0 [sigmaaldrich.com]

- 7. Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil - Lookchem [lookchem.com]

- 8. researchgate.net [researchgate.net]

Molecular weight of Ethyl 1-benzylpiperidine-3-carboxylate

An In-Depth Technical Guide to Ethyl 1-benzylpiperidine-3-carboxylate

For professionals in the fields of medicinal chemistry and drug development, a comprehensive understanding of key pharmaceutical intermediates is paramount. Ethyl 1-benzylpiperidine-3-carboxylate stands out as a versatile scaffold, instrumental in the synthesis of a wide array of pharmacologically active agents. This guide provides a detailed technical overview of its core chemical properties, focusing on its molecular weight, synthesis, analytical characterization, and applications, designed to equip researchers and scientists with the critical information needed for its effective utilization.

Core Chemical Identity and Molecular Weight

Ethyl 1-benzylpiperidine-3-carboxylate is a heterocyclic compound featuring a piperidine ring N-substituted with a benzyl group and an ethyl carboxylate group at the 3-position. Its precise chemical identity is fundamental to all experimental and theoretical work.

The molecular formula for this compound is C₁₅H₂₁NO₂.[1][2] This composition is the basis for determining its molecular weight, a critical parameter in stoichiometric calculations for synthesis, and for verification via analytical techniques such as mass spectrometry.

Calculation of Molecular Weight: The molecular weight can be expressed in two ways: the average molecular mass (based on the natural isotopic abundance of elements) and the monoisotopic mass (based on the mass of the most abundant isotopes).

-

Average Molecular Mass: Utilizes the weighted average of the atomic masses of all isotopes of each element. For C₁₅H₂₁NO₂, this is calculated as: (15 * 12.011) + (21 * 1.008) + (1 * 14.007) + (2 * 15.999) = 247.34 g/mol [1][2]

-

Monoisotopic Mass: Calculated using the mass of the most abundant isotope for each element (¹²C, ¹H, ¹⁴N, ¹⁶O). This value is crucial for high-resolution mass spectrometry. (15 * 12.000000) + (21 * 1.007825) + (1 * 14.003074) + (2 * 15.994915) = 247.15723 Da [3]

These values are summarized in the table below for quick reference.

| Identifier | Value | Source |

| IUPAC Name | Ethyl 1-benzylpiperidine-3-carboxylate | N/A |

| CAS Number | 72551-53-2 | [1][2] |

| Molecular Formula | C₁₅H₂₁NO₂ | [1][2] |

| Average Molecular Weight | 247.34 g/mol | [1][2] |

| Monoisotopic Mass | 247.157228913 Da | [3] |

| InChI Key | ASQCOPJFYLJCGD-UHFFFAOYSA-N | [3] |

Physicochemical Properties

The physical and chemical properties of Ethyl 1-benzylpiperidine-3-carboxylate dictate its handling, storage, and reaction conditions. As a liquid at room temperature, its use in synthesis is often straightforward.

| Property | Value | Source |

| Physical Form | Liquid | [4] |

| Color | Colorless | [4][5] |

| Boiling Point | 125-128 °C at 2 mm Hg | [4] |

| Density | ~1.075 g/cm³ (Predicted) | [4] |

| pKa | 7.98 ± 0.10 (Predicted) | [4] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [4] |

Synthesis and Manufacturing

The synthesis of piperidine derivatives is a cornerstone of medicinal chemistry.[6] Ethyl 1-benzylpiperidine-3-carboxylate is often synthesized as a key intermediate for more complex molecules. A common approach involves the N-benzylation of a pre-existing piperidine-3-carboxylate ester. The causality behind this choice is the ready availability of the starting materials and the robustness of the N-alkylation reaction.

Experimental Protocol: N-benzylation of Ethyl Nipecotate

This protocol describes a representative synthesis of Ethyl 1-benzylpiperidine-3-carboxylate from Ethyl nipecotate (Ethyl piperidine-3-carboxylate).

Step 1: Reaction Setup

-

To a solution of Ethyl nipecotate (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a weak base such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents).

-

Stir the mixture at room temperature to ensure a homogenous suspension.

Step 2: N-Alkylation

-

Add benzyl bromide or benzyl chloride (1.1 equivalents) dropwise to the stirred suspension. The choice of a benzyl halide is driven by its reactivity as a good alkylating agent.

-

Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Filter off the inorganic salts (e.g., K₂CO₃ and the resulting potassium halide).

-

Concentrate the filtrate under reduced pressure to remove the solvent.

Step 4: Purification

-

The resulting crude oil is purified by vacuum distillation or column chromatography on silica gel to yield pure Ethyl 1-benzylpiperidine-3-carboxylate. The purity is validated to be ≥98% for use in subsequent steps.[4]

Sources

- 1. 2abiotech.net [2abiotech.net]

- 2. scbt.com [scbt.com]

- 3. Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 1-Benzylpiperidine-3-carboxylate manufacturers and suppliers in india [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. Page loading... [wap.guidechem.com]

Physical and chemical properties of Ethyl 1-benzylpiperidine-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Ethyl 1-benzylpiperidine-3-carboxylate. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's structural identification, core physicochemical characteristics, a validated synthesis protocol, and detailed spectral analysis. Furthermore, it explores the molecule's significance as a versatile synthetic intermediate in medicinal chemistry and outlines essential safety and handling protocols. The information is presented to support its application in complex organic synthesis and to facilitate the development of novel molecular entities.

Molecular Identification and Structure

Ethyl 1-benzylpiperidine-3-carboxylate is a substituted piperidine derivative, a class of heterocyclic compounds of significant interest in pharmaceutical research due to their presence in numerous biologically active molecules. The structure features a piperidine ring N-substituted with a benzyl group and an ethyl carboxylate moiety at the C-3 position. This specific arrangement of functional groups—a tertiary amine and an ester—dictates its chemical reactivity and utility as a synthetic building block.

It is critical to distinguish this compound from its isomers, such as Ethyl 1-benzylpiperidine-4-carboxylate and various oxo-substituted analogues, as the position of the ester group profoundly influences the molecule's steric and electronic properties, and consequently, its reaction pathways.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | ethyl 1-benzylpiperidine-3-carboxylate |

| CAS Number | 72551-52-2[1] |

| Molecular Formula | C₁₅H₂₁NO₂[1][2] |

| Molecular Weight | 247.34 g/mol [1][2] |

| Canonical SMILES | CCOC(=O)C1CCN(CC2=CC=CC=C2)CC1 |

| Synonyms | 1-Benzyl-piperidine-3-carboxylic acid ethyl ester, Ethyl N-benzylnipecotate |

Physicochemical Properties

Ethyl 1-benzylpiperidine-3-carboxylate is a colorless liquid at room temperature, characterized by a high boiling point and limited water solubility, typical of organic esters of its molecular weight. The tertiary amine group imparts a basic character to the molecule.

Causality Behind Properties: The benzyl group and the overall carbon skeleton contribute to the compound's lipophilicity. The ester and tertiary amine moieties provide sites for hydrogen bonding (with proton-donating solvents), although the lack of an N-H bond prevents it from acting as a hydrogen bond donor. Its liquid state at ambient temperature is a result of its molecular structure, which does not pack as efficiently into a crystal lattice as more symmetrical or planar molecules might.

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Physical Form | Liquid | [3] |

| Color | Colourless | [3] |

| Boiling Point | 125-128 °C (at 2 mmHg) | [3] |

| Density | 1.075 g/cm³ (Predicted) | [3] |

| pKa (Conjugate Acid) | 7.98 (Predicted) | [3] |

| Storage Conditions | Room temperature, in a dry, sealed container | [3] |

Synthesis Protocol: N-Benzylation of Ethyl Nipecotate

The most direct and common method for preparing Ethyl 1-benzylpiperidine-3-carboxylate is through the nucleophilic substitution reaction between Ethyl 3-piperidinecarboxylate (also known as ethyl nipecotate) and a benzylating agent, such as benzyl bromide.

Expertise & Rationale: This synthesis leverages the nucleophilicity of the secondary amine in the ethyl nipecotate starting material. The reaction is typically performed in the presence of a non-nucleophilic base. The base, commonly potassium carbonate, is crucial for two reasons: first, it neutralizes the hydrobromic acid (HBr) byproduct formed during the reaction, and second, it prevents the protonation of the starting amine, which would render it non-nucleophilic. A polar aprotic solvent like acetonitrile is chosen to solubilize the reactants while not interfering with the nucleophilic attack. The reaction is heated to ensure a reasonable reaction rate.

Step-by-Step Methodology

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl nipecotate (1 equiv.), anhydrous potassium carbonate (K₂CO₃, 2.0 equiv.), and anhydrous acetonitrile (approx. 5 mL per mmol of amine).

-

Stirring: Stir the resulting suspension at room temperature for 10 minutes to ensure homogeneity.

-

Addition of Benzylating Agent: Add benzyl bromide (1.1 equiv.) to the stirred suspension dropwise via a syringe.

-

Heating: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature.

-

Reaction Monitoring (Self-Validation): The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). A sample from the reaction mixture is spotted against the starting material. The reaction is deemed complete upon the disappearance of the ethyl nipecotate spot.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and residual salts and wash the filter cake with a small volume of acetonitrile.

-

Solvent Removal: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Extraction: Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water and then with a saturated brine solution to remove any remaining inorganic impurities.

-

Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford Ethyl 1-benzylpiperidine-3-carboxylate as a pure, colorless oil.

Caption: Synthesis workflow for Ethyl 1-benzylpiperidine-3-carboxylate.

Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex due to the presence of multiple methylene groups in the piperidine ring, many of which are diastereotopic.

-

Aromatic Protons: A multiplet between δ 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.

-

Benzylic Protons: Two doublets (an AX system) around δ 3.5-3.6 ppm with a geminal coupling constant of ~13-14 Hz.[4] These protons are diastereotopic due to the chiral center at C3 of the piperidine ring.

-

Ester Group: A quartet around δ 4.1 ppm (O-CH₂) and a triplet around δ 1.2 ppm (CH₃).

-

Piperidine Ring Protons: A series of complex multiplets between δ 1.5-3.2 ppm . The proton at C3 (methine) would be expected around δ 2.5-2.7 ppm . The protons on carbons adjacent to the nitrogen (C2 and C6) would be found in the more deshielded region of this range.[5]

¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum is predicted to show 13 distinct signals (some aromatic signals may overlap).

-

Ester Carbonyl: A signal in the range of δ 173-175 ppm .[5]

-

Aromatic Carbons: Signals between δ 127-138 ppm . The quaternary carbon (C-ipso) will be weaker and appear around δ 138 ppm , with other signals for the ortho, meta, and para carbons appearing in the δ 127-129 ppm range.[6]

-

Ester Alkoxy Carbons: Signals at approximately δ 60 ppm (-OCH₂) and δ 14 ppm (-CH₃).[5]

-

Benzylic Carbon: A signal around δ 63 ppm (N-CH₂-Ph).[6]

-

Piperidine Ring Carbons: The carbons of the piperidine ring will appear in the upfield region. Carbons adjacent to the nitrogen (C2, C6) are expected around δ 53-58 ppm . The methine carbon C3 is expected around δ 40-42 ppm , and the remaining C4 and C5 carbons would appear at approximately δ 24-28 ppm .[5][7]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides confirmation of the key functional groups.

-

C=O Stretch (Ester): A strong, sharp absorption band in the region of 1735-1750 cm⁻¹ .[8]

-

C-O Stretch (Ester): A strong band in the 1150-1250 cm⁻¹ region.[8]

-

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹ .

-

Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹ .

-

C-N Stretch: A medium to weak absorption in the fingerprint region, typically 1020-1250 cm⁻¹ .[9]

-

Absence of N-H Stretch: Critically, there will be no broad absorption in the 3300-3500 cm⁻¹ region, confirming the tertiary nature of the amine.[10][11]

Mass Spectrometry (Predicted)

Under electrospray ionization (ESI), the compound is expected to show a strong signal for the protonated molecular ion [M+H]⁺.

-

[M+H]⁺: m/z ≈ 248.16

Under electron ionization (EI), the fragmentation is predictable. The most prominent fragmentation pathway for N-benzylpiperidines is the α-cleavage of the C-C bond adjacent to the nitrogen, leading to the formation of a stable tropylium cation or a benzyl cation.[12]

-

Molecular Ion (M⁺): m/z ≈ 247

-

Major Fragments:

Applications in Research and Drug Development

Ethyl 1-benzylpiperidine-3-carboxylate is primarily utilized as a versatile intermediate in organic synthesis. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of central nervous system (CNS) active drugs, analgesics, and antipsychotics.[3]

This compound serves as a valuable starting point for creating more complex molecules for several reasons:

-

Ester Handle: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or reduced to a primary alcohol for further elaboration.

-

N-Benzyl Protecting Group: The benzyl group serves as a robust protecting group for the piperidine nitrogen. It is stable to a wide range of reaction conditions but can be readily removed via catalytic hydrogenation (e.g., using H₂/Pd-C) to reveal the secondary amine, which can then be functionalized with different substituents.

-

Scaffold for Diversity: The piperidine ring itself can be a core scaffold onto which various pharmacophoric elements are attached, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific, verified Safety Data Sheet (SDS) for Ethyl 1-benzylpiperidine-3-carboxylate is not widely available, a hazard assessment can be made based on its structure and the known hazards of its precursors, ethyl nipecotate and benzyl bromide.

Hazard Assessment:

-

The compound is likely to be an irritant to the skin, eyes, and respiratory tract.[3][15]

-

The starting material, benzyl bromide, is a lachrymator and a corrosive, toxic compound.[1][2][16][17]

-

The other precursor, ethyl nipecotate, is classified as a skin irritant and can cause serious eye damage.[18][19][20]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile rubber is a suitable choice), and chemical safety goggles.[18][21]

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[3]

-

Spill Response: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite or sand) and place it in a sealed container for proper chemical waste disposal.[3]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[18]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[18]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

-

Storage:

-

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[3]

Conclusion

Ethyl 1-benzylpiperidine-3-carboxylate is a valuable chemical intermediate with well-defined physicochemical properties. Its strategic importance lies in its utility as a modifiable scaffold for the synthesis of complex piperidine-containing molecules, particularly within the pharmaceutical industry. While direct spectroscopic data is sparse, its structure can be unambiguously confirmed through a logical application of modern spectroscopic techniques. Adherence to rigorous safety protocols during its synthesis and handling is essential for ensuring a safe laboratory environment. This guide provides the foundational knowledge required for the effective and safe utilization of this compound in advanced research and development settings.

References

-

2A Biotech. (n.d.). Ethyl 1-benzylpiperidine-3-carboxylate. Retrieved from [Link]

-

Illinois State University, Department of Chemistry. (2015). The Infrared Spectra of Esters. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information: Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

-

Fisher Scientific. (2025, December 19). Safety Data Sheet: Ethyl nipecotate. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - (R)-(-)-Ethyl nipecotate. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, April 24). Functional Groups and IR Tables. Retrieved from [Link]

-

OpenStax. (2023, September 20). Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

-

Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation of the substituted benzylpyridinium "parent ion". Retrieved from [Link]

-

Zins, E. L., et al. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry, 44(12), 1668-75. doi: 10.1002/jms.1672. Retrieved from [Link]

-

University of Wisconsin, Department of Chemistry. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information: Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). General fragmentation scheme of the benzylpyridinium ions. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

- Google Patents. (n.d.). US3303198A - Substituted benzyl esters of nipecotic acid and isonipecotic acid and methods of preparing the same.

-

ResearchGate. (2013, June 4). When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy?. Retrieved from [Link]

-

ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]

-

INIS-IAEA. (2000). 13C and 1H NMR spectral studies of some t-3-carboxyethyl-r-2,c-6-diphenylpiperidine derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information: N-Alkylation of Aniline Derivatives by Bipyridyl Metal-Organic Framework Supported Cobalt Catalyst. Retrieved from [Link]

Sources

- 1. westliberty.edu [westliberty.edu]

- 2. msds.nipissingu.ca [msds.nipissingu.ca]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemicalbook.com [chemicalbook.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. WERCS Studio - Application Error [assets.thermofisher.cn]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.ca [fishersci.ca]

- 20. echemi.com [echemi.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

The Piperidine Scaffold: A Cornerstone of Modern Therapeutics and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a foundational structural motif in medicinal chemistry.[1][2] Recognized as a "privileged scaffold," its prevalence in a multitude of natural alkaloids and FDA-approved drugs underscores its significance in drug design.[2][3] The conformational flexibility of the piperidine ring, combined with its ability to serve as a key pharmacophore, allows it to form diverse and specific interactions with a wide range of biological targets.[2][4] This versatility has led to the development of piperidine derivatives with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, neuroprotective, and antiviral properties.[5][6][7]

This technical guide offers an in-depth exploration of the multifaceted biological activities of piperidine derivatives. Moving beyond a simple catalog of effects, we will dissect the underlying mechanisms of action, explore the critical structure-activity relationships (SAR) that govern efficacy, and provide detailed, field-proven experimental protocols for their evaluation. This document is designed to serve as a vital resource for professionals engaged in the discovery and development of next-generation, piperidine-based therapeutics.

I. Anticancer Activity: Modulating Key Oncogenic Pathways

Piperidine derivatives have emerged as a significant class of anticancer agents, targeting a variety of molecular mechanisms to inhibit tumor growth and induce cancer cell death.[3][8] Their efficacy stems from their ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer, leading to apoptosis, cell cycle arrest, and inhibition of metastasis.[9][10]

Causality of Action: Targeting PI3K/Akt, NF-κB, and Apoptotic Pathways

A primary mechanism through which piperidine derivatives exert their anticancer effects is the modulation of the PI3K/Akt/mTOR pathway, a central regulator of cell proliferation and survival.[9][10] For instance, the natural alkaloid piperine has been shown to inhibit this pathway, leading to the induction of apoptosis in breast cancer cells.[9] This inhibition disrupts mitochondrial membrane integrity, causing the release of cytochrome c and activating the caspase cascade, ultimately leading to programmed cell death.[9]

Furthermore, piperidine compounds can regulate other crucial signaling pathways like NF-κB and STAT-3, which are involved in inflammation, cell survival, and proliferation.[9] By inhibiting these pathways, piperidine derivatives can suppress the expression of anti-apoptotic proteins (like Bcl-2) and increase the expression of pro-apoptotic proteins (like Bax), shifting the cellular balance towards apoptosis.[9]

A compelling example is the synthetic piperidine derivative DTPEP, derived from Tamoxifen. It effectively inhibits cell proliferation in both estrogen receptor (ER) positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cells by inducing G0/G1 phase cell cycle arrest and increasing the generation of reactive oxygen species (ROS), a key trigger for apoptosis.[9]

Quantitative Analysis of Anticancer Potency

The in vitro cytotoxic activity of piperidine derivatives provides a quantitative measure of their potency. The half-maximal inhibitory concentration (IC₅₀) and growth inhibitory concentration (GI₅₀) values are critical metrics for comparing the efficacy of different compounds against various cancer cell lines.

| Derivative/Compound Series | Cancer Cell Line | Cell Type | IC₅₀ / GI₅₀ (µM) |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 |

| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | |

| Compound 17a | PC3 | Prostate | 0.81 |

| MGC803 | Gastric | 1.09 | |

| MCF-7 | Breast | 1.30 | |

| Furan-pyrazole piperidines | OVCAR-8 | Ovarian | 0.1 - 15.8 |

| HCT116 | Colon | 0.2 - 21.4 | |

| Compound 16 | 786-0 | Kidney | 0.4 (GI₅₀, µg/mL) |

| HT29 | Colon | 4.1 (GI₅₀, µg/mL) | |

| Data compiled from multiple sources.[2][3][9] |

Visualizing the Mechanism: The PI3K/Akt Signaling Pathway

The diagram below illustrates how a piperidine derivative can inhibit the PI3K/Akt signaling pathway, a common mechanism for its anticancer activity. This inhibition prevents the downstream signaling that promotes cell survival and proliferation, ultimately leading to apoptosis.

III. Neuroprotective and Central Nervous System (CNS) Activity

The piperidine scaffold is a key component in numerous drugs targeting the CNS, including treatments for neurodegenerative diseases like Alzheimer's and Parkinson's, as well as analgesics for pain management. [11][12][13]

Causality of Action: Enzyme Inhibition and Receptor Modulation

In the context of Alzheimer's disease, a primary therapeutic strategy is to increase the levels of the neurotransmitter acetylcholine in the brain. [14]Piperidine derivatives, such as the approved drug Donepezil, are potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine. [8][14]By inhibiting AChE, these compounds enhance cholinergic neurotransmission. The efficacy of these inhibitors is highly dependent on the substitution pattern on the aromatic rings attached to the piperidine core, which influences their binding affinity to the enzyme's active site. [14] Other piperidine derivatives have been developed to inhibit phosphodiesterase-8 (PDE8), an enzyme overexpressed in certain neurodegenerative conditions. [15]Inhibition of PDE8 can modulate intracellular signaling pathways, offering a therapeutic alternative for diseases like Parkinson's. [15]For pain management, certain piperidine derivatives act as potent agonists or modulators of µ-opioid receptors, mimicking the action of endogenous opioids to produce strong analgesic effects. [11]

Quantitative Analysis of Neuroprotective Potency

The potency of enzyme inhibitors is typically quantified by their IC₅₀ values, while the binding affinity for receptors is measured by the inhibition constant (Kᵢ).

| Compound Class | Target | Activity | IC₅₀ / Kᵢ |

| N-benzyl-piperidines | Acetylcholinesterase (AChE) | Alzheimer's Therapy | 0.013 - 0.63 µM |

| Donepezil (Reference) | Acetylcholinesterase (AChE) | Alzheimer's Therapy | 0.6 ± 0.05 µM |

| 4-amino methyl piperidines | µ-Opioid Receptor | Analgesic | Binding Affinity: -8.13 to -13.37 kcal/mol |

| 3,4-disubstituted Piperidines | NMDA Receptor | Antagonism | IC₅₀ = 17 - 59 nM |

| Data compiled from multiple sources.[11][14][16] |

Experimental Protocol: Radioligand Receptor Binding Assay

This protocol is essential for determining a compound's affinity and selectivity for a specific receptor, such as the µ-opioid or NMDA receptors. It is a highly sensitive and quantitative method.

Principle: The assay measures the ability of an unlabeled test compound (the piperidine derivative) to compete with a high-affinity radiolabeled ligand for binding to a target receptor in a prepared tissue or cell membrane sample. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the receptor.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize tissue known to express the target receptor (e.g., animal brain tissue for NMDA or opioid receptors) in a cold buffer. Centrifuge the homogenate to pellet the cell membranes and wash them repeatedly to remove endogenous ligands.

-

Assay Setup: In a microtiter plate, combine the prepared cell membranes, a fixed concentration of the appropriate radiolabeled ligand (e.g., [³H]-DAMGO for µ-opioid receptors), and varying concentrations of the unlabeled piperidine derivative.

-

Controls:

-

Total Binding: Wells containing only membranes and radioligand.

-

Non-specific Binding: Wells containing membranes, radioligand, and a saturating concentration of a known, non-radioactive ligand to block all specific binding sites.

-

-

Incubation: Incubate the plates at a specific temperature for a set time to allow the binding reaction to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Quickly wash the filters with cold buffer to remove any remaining unbound ligand.

-

Scintillation Counting: Place the filter discs into scintillation vials with scintillation fluid. Measure the radioactivity in each vial using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a competition curve and determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation. [16]

IV. Conclusion and Future Perspectives

The piperidine scaffold is undeniably a cornerstone of pharmacologically active compounds. [17][18]Its structural simplicity and conformational flexibility provide a unique foundation for the design of potent and selective modulators of diverse biological targets. The extensive research into its anticancer, antimicrobial, and neuroprotective activities has yielded not only approved drugs but also a rich pipeline of promising candidates. [4][13] The future of piperidine-based drug discovery lies in the rational design of more complex and specific derivatives. Advances in synthetic chemistry will enable the creation of novel spirocyclic and fused piperidine systems, which can offer improved metabolic stability and target engagement. [4][19]As our understanding of disease-specific signaling pathways deepens, so too will our ability to fine-tune piperidine derivatives to achieve higher potency and selectivity, minimizing off-target effects and paving the way for the next generation of highly effective therapeutics.

References

- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). National Center for Biotechnology Information.

- Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. MDPI.

- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (n.d.). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.

- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Synthesis, 55(15), 2431-2444. Thieme.

- Piperidine derivatives for the control of Parkinson's and Alzheimer's. (n.d.). Innoget.

- Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (n.d.). ResearchGate.

- Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate.

- The Evolving Landscape of Cancer Therapeutics: A Deep Dive into the Structure-Activity Relationship of Piperidine-Morpholine Compounds. (n.d.). BenchChem.

- Rajalakshmi, R. (2021). The Wide Spectrum Biological Activities of Piperidine -A Short Review. International Journal of Innovative Research in Technology, 8(4), 377-381.

- The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery. (n.d.). BenchChem.

- A Head-to-Head Comparison of Piperidine-Based Enzyme Inhibitors for Neurodegenerative Diseases. (n.d.). BenchChem.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. PubMed Central.

- Shode, F. O., Oyedeji, O. A., & Singh, P. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pure and Applied Chemistry, 9(7), 139-146. Academic Journals.

- The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. (n.d.). BenchChem.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry, 280, 117003. PubMed.

- Singh, A., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Topics in Medicinal Chemistry, 23(13), 1221-1259. PubMed.

- Antimicrobial and antioxidant activities of piperidine derivatives. (2016). ResearchGate.

- Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (n.d.). PubMed.

- da Silva, A. F. M., et al. (2015). Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates. Bioorganic & Medicinal Chemistry Letters, 25(16), 3346-3349. PubMed.

- Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. (2023). ResearchGate.

- Design, synthesis and biological evaluation of piperine derivatives as potent antitumor agents. (n.d.). PubMed.

- Biological Activity Screening of 4-Propylpiperidin-3-amine and Structurally Related Piperidine Derivatives: A Technical Guide. (n.d.). BenchChem.

- Kumar, R., et al. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(6), 6755-6761.

- Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. (n.d.). Taylor & Francis Online.

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development, 8(4).

- Piperidine derivatives as potential drugs for Alzheimer disease therapy. (n.d.). ResearchGate.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

- Liu, X., et al. (2012). Synthesis and biological evaluation of piperidine-substituted triazine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors. European Journal of Medicinal Chemistry, 51, 60-66. PubMed.

- The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways. (n.d.). ResearchGate.

- Piperine and piperidine-induced caspase pathway for activating cell apoptosis in cancer cells. (n.d.). ResearchGate.

- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). Semantic Scholar.

- Frolov, N., & Vereshchagin, A. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub.

- a) Different modalities of piperidine-containing drugs and drug candidates. b) Exit vector analysis (EVA) of 4-substituted piperidine (A) and selected "state-of-the-art bioisosteres" (B, C, D, E, F). c) Documented examples of improvements in metabolic profile or potency by rigidifying the piperidine linker. (n.d.). ResearchGate.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ijirt.org [ijirt.org]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijnrd.org [ijnrd.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Piperidine derivatives for the control of Parkinson's and Alzheimer's [innoget.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. thieme-connect.com [thieme-connect.com]

- 19. researchgate.net [researchgate.net]

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Introduction: The "Privileged" Status of the Piperidine Ring

In the vast landscape of heterocyclic chemistry, the piperidine ring stands out as a "privileged scaffold."[1][2][3] This designation is not arbitrary; it is earned by the frequent appearance of this six-membered nitrogen-containing heterocycle in a remarkable number of FDA-approved drugs and biologically active natural products.[1][4] From potent analgesics to life-saving antipsychotics and targeted cancer therapies, the piperidine moiety is a cornerstone of modern medicinal chemistry.[4][5][6]

Piperidine, with its molecular formula (CH₂)₅NH, is a saturated heterocycle that provides a versatile and robust framework for drug design.[7][8] Its unique combination of physicochemical properties—conformational rigidity, basicity, and tunable lipophilicity—allows medicinal chemists to strategically orient functional groups in three-dimensional space, thereby optimizing interactions with biological targets.[2][9][10] This guide, prepared from the perspective of a Senior Application Scientist, will dissect the multifaceted role of piperidine compounds, exploring the causality behind their widespread success and providing practical insights into their synthesis, structure-activity relationships (SAR), and therapeutic applications.

Core Physicochemical and Structural Attributes

The utility of the piperidine scaffold is fundamentally rooted in its distinct structural and electronic properties. Understanding these attributes is critical to appreciating why it serves as such an effective building block in drug discovery.

-

Conformational Rigidity: Unlike more flexible acyclic amines, the piperidine ring predominantly adopts a stable "chair" conformation.[10] This inherent rigidity reduces the entropic penalty upon binding to a target protein, as the molecule is already pre-organized in a favorable conformation.[2][10] This can lead to a significant increase in binding affinity and potency.

-

Basicity and pKa: The nitrogen atom in the piperidine ring is a secondary amine with a pKa of its conjugate acid around 11.2.[10] This makes it strongly basic and typically protonated at physiological pH (7.4). This positive charge is often crucial for forming key ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in the binding pockets of enzymes and receptors.[11]

-

Tunable Lipophilicity: The piperidine ring itself is more lipophilic than its five-membered counterpart, pyrrolidine.[10] This property influences a drug's ability to cross cell membranes and the blood-brain barrier.[12][13] Critically, the lipophilicity can be modulated by introducing substituents at various positions on the ring, allowing for fine-tuning of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]

The following diagram illustrates the fundamental piperidine scaffold and highlights its key features for drug design.

Caption: Logical relationship of the piperidine scaffold's properties.

Pharmacological Significance and Broad Therapeutic Applications

The versatility of the piperidine scaffold is demonstrated by its presence in over twenty classes of pharmaceuticals.[7][12] This broad utility stems from its ability to serve as a core structural element for compounds targeting a wide array of biological systems.

Table 1: Prominent Piperidine-Containing Drugs and Their Therapeutic Applications

| Drug Name | Therapeutic Area | Primary Target(s) / Mechanism of Action | Citation(s) |

|---|---|---|---|

| Donepezil | Alzheimer's Disease | Acetylcholinesterase (AChE) Inhibitor | [5][14] |

| Haloperidol | Antipsychotic | Dopamine D2 Receptor Antagonist | [15][16] |

| Risperidone | Antipsychotic | Serotonin 5-HT₂A and Dopamine D2 Receptor Antagonist | [15][16] |

| Methylphenidate | ADHD | Norepinephrine and Dopamine Reuptake Inhibitor | [12] |

| Fentanyl | Analgesic | µ-Opioid Receptor Agonist | [4] |

| Loratadine | Antihistamine | Histamine H1 Receptor Inverse Agonist | [5] |

| Minoxidil | Hair Loss | ATP-sensitive Potassium Channel Opener | [16] |

| Pioglitazone | Anti-diabetic | PPAR-γ Agonist | [12] |

| Paroxetine | Antidepressant | Selective Serotonin Reuptake Inhibitor (SSRI) |[12] |

This diverse range of applications, from central nervous system (CNS) disorders to inflammatory conditions, underscores the scaffold's adaptability.[4][6] For instance, in many CNS drugs, the basic piperidine nitrogen and overall lipophilicity are critical for crossing the blood-brain barrier and interacting with neurotransmitter receptors.[12][13]

Structure-Activity Relationships (SAR): A Causal Analysis

The biological activity of piperidine derivatives is highly dependent on the substitution pattern on the ring.[1] Understanding these structure-activity relationships is paramount for optimizing drug candidates.

-

N-Substitution: The substituent on the piperidine nitrogen often dictates the primary pharmacology. It can be a key pharmacophoric element that extends into a binding pocket or a point for attaching linkers to other fragments. For example, in the dipeptidyl peptidase IV (DPP4) inhibitor series, extending an N-benzyl to an N-phenethyl group dramatically improved potency.[17]

-

C4-Substitution: The 4-position is a common point of modification and often lacks complicating stereochemical issues.[14] In many antipsychotics, a 4-benzoyl or 4-fluorobenzoyl group is a crucial pharmacophore for binding to dopamine and serotonin receptors.[15]

-

C2- and C3-Substitution: Introducing substituents at positions adjacent to the nitrogen or further along the ring introduces chirality and conformational constraints. This can be used to enhance selectivity and potency. For instance, the development of 2,4-disubstituted piperidines, while synthetically challenging, offers access to novel chemical space with distinct conformational profiles compared to the more common 1,4-substitution pattern.[14]

-

Stereochemistry: The stereochemical orientation (axial vs. equatorial) of substituents on the chair-like ring profoundly impacts how the molecule interacts with its target. An equatorial substituent is generally less sterically hindered, while an axial one may be positioned to make a specific, favorable contact within a binding site.

Table 2: Example SAR of Piperidine Derivatives as Anticancer Agents

| Compound Series | Target / Cell Line | Key Structural Features for Activity | IC₅₀ Range (µM) | Citation(s) |

|---|---|---|---|---|

| Furan-pyrazole piperidines | Akt1 Kinase | Furan-pyrazole moiety attached to piperidine | 0.02 - 5.3 | [1] |

| Spirooxindolopyrrolidine-piperidones | FaDu (Hypopharyngeal cancer) | Spirocyclic structure enhances 3D shape and activity | Showed better cytotoxicity than Bleomycin | [7][12] |

| Piperidine-based thiosemicarbazones | Dihydrofolate reductase (DHFR) | Thiosemicarbazone at C4 position | 13.70 - 47.30 |[1] |

The data clearly indicates that the nature and placement of appended moieties are critical determinants of anticancer efficacy.[1] The spirocyclic systems, for example, introduce greater three-dimensionality, which is a key trend in modern drug discovery to improve interactions with complex protein binding sites.[10][12]

Synthetic Strategies in Drug Discovery

The widespread use of piperidines is supported by robust and versatile synthetic methodologies. The development of efficient routes to construct and functionalize the piperidine core is a critical task for medicinal chemists.

Key Synthetic Approach: Catalytic Hydrogenation of Pyridines

One of the most common and direct methods for synthesizing the piperidine scaffold is the hydrogenation of the corresponding aromatic pyridine precursor.[7][18] This method is often high-yielding and can be rendered stereoselective to favor the formation of cis products when using certain catalysts.[18]

Experimental Protocol: Synthesis of a Substituted Piperidine via Heterogeneous Catalysis

This protocol describes a general, self-validating procedure for the synthesis of a substituted piperidine from its pyridine precursor using a heterogeneous catalyst like Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂).

Step 1: Reaction Setup

-

To a high-pressure hydrogenation vessel, add the substituted pyridine starting material (1.0 eq).

-

Add a suitable solvent, such as methanol, ethanol, or acetic acid, to dissolve the starting material.

-

Carefully add the heterogeneous catalyst (e.g., 10% Pd/C, 5-10 mol%). The catalyst is pyrophoric and should be handled with care under an inert atmosphere.

Step 2: Hydrogenation

-

Seal the reaction vessel and purge it several times with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-500 psi).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) for 12-48 hours.

-

Reaction progress is monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Step 3: Work-up and Purification

-

Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 4: Validation and Characterization

-

The crude product is purified by an appropriate method, such as column chromatography on silica gel or recrystallization.

-

The structure and purity of the final piperidine compound are confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and stereochemistry.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

-

The following diagram visualizes this synthetic workflow.

Caption: Workflow for the synthesis of piperidines via hydrogenation.

Future Perspectives: Bioisosteres and 3D Fragments

While the piperidine ring is a dominant scaffold, drug discovery is a continuous process of optimization. A key strategy to improve properties or escape patent space is "scaffold hopping" or bioisosteric replacement.[19]

-

Bioisosteres: These are chemical groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects. For piperidine, common bioisosteres include piperazine, morpholine, and more rigid bicyclic systems like 1-azaspiro[3.3]heptanes.[19][20][21] Replacing a piperidine with a bioisostere can modulate basicity, solubility, metabolic stability, and target engagement.[19][21] For example, replacing a piperidine with a bicyclic analog can significantly reduce water solubility while maintaining a similar nitrogen atom basicity.[21]

-